N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N'-(1-NAPHTHYL)THIOUREA
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Overview
Description
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA is a synthetic organic compound that features a thiourea group linked to a pyrazole and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-naphthylamine in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazole and naphthyl groups can enhance binding affinity and selectivity through π-π interactions and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA
- N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-(1-NAPHTHYL)THIOUREA is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-20-10-9-13(19-20)11-17-16(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZRCWITAAOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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